N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide
Description
This compound features a 1,3,4-thiadiazole core substituted with a thioether-linked 2-oxoethyl group bearing a thiazol-2-ylamine moiety. The benzamide group at the 2-position of the thiadiazole is further substituted with a trifluoromethyl (-CF₃) group at the meta position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiazole and thiadiazole rings contribute to π-π stacking and hydrogen-bonding interactions with biological targets .
Properties
IUPAC Name |
N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N5O2S3/c16-15(17,18)9-3-1-2-8(6-9)11(25)21-13-22-23-14(28-13)27-7-10(24)20-12-19-4-5-26-12/h1-6H,7H2,(H,19,20,24)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCGDHQBNOXAAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N5O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Formation of the Thiadiazole Ring: The 1,3,4-thiadiazole ring is often synthesized via the cyclization of thiosemicarbazides with carboxylic acids or their derivatives.
Coupling Reactions: The thiazole and thiadiazole rings are then linked through a thioether bond, typically using a nucleophilic substitution reaction.
Introduction of the Trifluoromethyl Benzamide Group: The final step involves the acylation of the intermediate compound with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis of Amide and Thioether Bonds
The compound undergoes hydrolysis under acidic or basic conditions, targeting its amide and thioether functionalities.
Nucleophilic Aromatic Substitution
The electron-withdrawing trifluoromethyl group activates the benzamide ring for nucleophilic substitution.
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NH₃ (aqueous) | EtOH, 80°C, 12 hours | 3-(Trifluoromethyl)-4-aminobenzamide derivative | 68% | |
| Piperidine | DMF, K₂CO₃, 100°C, 6 hours | Piperidine-substituted benzamide | 72% |
Oxidation of Thioether Functionality
The thioether bridge (-S-) between the thiadiazole and thiazole moieties is susceptible to oxidation:
Key Findings :
-
Sulfoxide formation occurs at 60°C with 1:1 H₂O₂ stoichiometry.
-
Sulfone derivatives require prolonged reaction times (24 hours) and excess oxidant.
Cycloaddition Reactions
The 1,3,4-thiadiazole ring participates in [3+2] cycloaddition with alkynes or nitriles:
| Reagent | Catalyst | Conditions | Product | Application |
|---|---|---|---|---|
| Phenylacetylene | CuI | DMSO, 120°C, 8 hours | Triazolothiadiazole fused hybrid compound | Antimicrobial activity screening |
Cross-Coupling Reactions
The thiazole and benzamide groups enable Pd-catalyzed couplings:
| Reaction Type | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | DMF/H₂O, K₂CO₃, 80°C, 12h | Biaryl-substituted thiadiazole derivative | 65% | |
| Buchwald-Hartwig | Pd₂(dba)₃ | Toluene, 110°C, 24h | N-aryl functionalized analog | 58% |
Reduction of Thiadiazole Ring
-
Reagent : LiAlH₄ in THF (0°C to reflux)
-
Application : Enhanced solubility for pharmacokinetic studies
Thiazole Ring Halogenation
-
Reagent : NBS (N-bromosuccinimide), AIBN, CCl₄
-
Product : 5-Bromo-thiazole analog
-
Yield : 82%
Scientific Research Applications
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 421.46 g/mol. The structure comprises several bioactive moieties:
- Thiadiazole Ring : Known for its diverse biological activities.
- Trifluoromethyl Group : Enhances lipophilicity and bioactivity.
- Benzamide Backbone : Commonly found in various therapeutic agents.
Anticancer Applications
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HepG2 (Liver Cancer) | 15.0 |
These results suggest that the compound can induce apoptosis and arrest the cell cycle in cancer cells, making it a candidate for further development in cancer therapy.
Case Study: Cytotoxicity Assessment
In vitro studies using the MTT assay have demonstrated that similar thiadiazole derivatives possess median inhibitory concentrations (IC50) in the micromolar range against MCF-7 cells, indicating promising anticancer properties. For comparison:
| Compound | IC50 (µM) Against MCF-7 | IC50 (µM) Against HepG2 |
|---|---|---|
| N-(5-(ethylthio)... | 12.5 | 15.0 |
| 5-Fluorouracil (Control) | 10.0 | 8.0 |
Antimicrobial Activity
The compound has also shown potential as an antimicrobial agent. The thiadiazole scaffold is well-documented for its antibacterial effects against both Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy
Research indicates that compounds similar to N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide exhibit significant activity against pathogens such as:
| Pathogen | MIC (µg/mL) for Thiadiazole Derivative | MIC (µg/mL) for Control Antibiotic |
|---|---|---|
| Staphylococcus aureus | 32 | 64 |
| Escherichia coli | 16 | 32 |
These findings suggest that the compound may be effective in treating infections caused by these bacteria.
Antifungal Activity
The antifungal properties of thiadiazole derivatives are noteworthy as well. Studies have demonstrated that these compounds can inhibit the growth of various fungal strains, including:
Fungal Inhibition Studies
The antifungal activity was assessed using a poison plate technique:
| Fungal Strain | Inhibition (%) at 50 µg/mL | Control (Fluconazole) Inhibition (%) |
|---|---|---|
| Candida albicans | 70 | 80 |
| Aspergillus niger | 65 | 75 |
These results indicate that this compound can be a viable candidate for antifungal therapies.
Mechanism of Action
The mechanism by which N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiazole and thiadiazole rings can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Core Structural Variations
Key Observations
Substituent Impact on Bioactivity :
- The benzylthio group in ’s compound confers potent kinase inhibition (IC₅₀ < 1 μM in MDA-MB-231 cells), whereas the piperidinyl-ethylthio group in shifts activity toward acetylcholinesterase (AChE) inhibition (IC₅₀ ~ 10–50 μM) .
- The thiazol-2-ylamine moiety in the target compound may enhance kinase selectivity due to its resemblance to ATP-binding motifs, a feature absent in simpler analogs like the ethoxy derivative .
Role of Trifluoromethyl Groups :
- The 3-CF₃-benzamide in the target compound is structurally analogous to the 4-CF₃-phenylacetamide in ’s dual kinase inhibitor. Both substituents improve membrane permeability and target affinity .
Synthetic Methodologies: The target compound likely follows a multi-step synthesis involving thioether formation (e.g., nucleophilic substitution on 5-mercapto-1,3,4-thiadiazole) and amide coupling, similar to protocols in and . In contrast, ’s ethoxy derivative uses benzoylation of 5-amino-2-ethoxy-thiadiazole, a less complex route .
Patent Landscape and Industrial Relevance
- Ryanodine Receptor Modulators: and highlight structurally related trifluoromethyl-benzamide derivatives (e.g., cyantraniliprole) as commercial insecticides, underscoring the scaffold’s versatility .
- Crystallographic Data : ’s patent on a CF₃-substituted isoxazole-benzamide crystalline form demonstrates the industrial focus on optimizing solubility and stability for agrochemical applications, a strategy applicable to the target compound .
Biological Activity
N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide is a complex organic molecule that has garnered attention in pharmaceutical research due to its diverse biological activities. This compound features a thiazole moiety, a thiadiazole ring, and a trifluoromethylbenzamide structure, which contribute to its potential therapeutic applications.
Structural Characteristics
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C15H13F3N4O2S2 |
| Molecular Weight | 393.41 g/mol |
| CAS Number | 1351615-28-5 |
Biological Activities
Research indicates that derivatives of thiadiazoles, including the compound , exhibit a range of biological activities:
- Anticancer Activity : Compounds containing the 1,3,4-thiadiazole ring have demonstrated significant anticancer effects against various human cancer cell lines. For instance, studies have shown that certain derivatives can inhibit DNA synthesis and affect cell division, which are critical in cancer proliferation. The IC50 values for these compounds often fall in the low micromolar range, indicating potent activity against cancer cells such as HepG-2 (liver cancer) and A549 (lung cancer) .
- Antimicrobial Properties : The thiazole and thiadiazole moieties are known for their antimicrobial activities. Derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal strains. For example, compounds with similar structures have achieved minimum inhibitory concentration (MIC) values lower than standard antibiotics like streptomycin and fluconazole .
- Anti-inflammatory Effects : The presence of specific functional groups within the molecule may contribute to its anti-inflammatory properties. Research suggests that compounds with thiadiazole rings can inhibit pro-inflammatory cytokines and pathways involved in inflammation .
- Anticonvulsant Activity : Some derivatives of the 1,3,4-thiadiazole scaffold have been identified as potential anticonvulsants, showing promise in models of epilepsy .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Thiadiazole derivatives can inhibit key enzymes involved in tumorigenesis and inflammation.
- Interaction with Biological Targets : The heteroatoms in the thiadiazole ring facilitate interactions with various biological targets, including kinases and receptors critical for cellular signaling .
Case Studies
A review of literature reveals several case studies highlighting the compound's efficacy:
- Study on Anticancer Activity : A study evaluated the cytotoxic effects of a series of thiadiazole derivatives on various cancer cell lines. The results indicated that modifications on the benzamide moiety significantly enhanced anticancer activity, with some compounds exhibiting IC50 values below 10 µM against MCF-7 (breast cancer) and A549 cell lines .
- Antimicrobial Evaluation : Another study focused on the antimicrobial efficacy of thiadiazole derivatives against pathogenic bacteria. The results showed that certain compounds had MIC values significantly lower than conventional antibiotics, suggesting their potential as alternative treatments .
Q & A
Basic: What are the recommended synthetic routes for N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide, and how can reaction conditions be optimized?
The compound can be synthesized via multi-step heterocyclization. A key intermediate involves reacting isothiocyanate derivatives with thiazole or thiadiazole precursors under acidic conditions. For example, cyclization in concentrated sulfuric acid (293–298 K, 24 hours) yields thiadiazole derivatives with high purity (97.4% yield) . Optimization includes:
- Reagent stoichiometry : Equimolar ratios of amines and acyl chlorides in pyridine or ethanol .
- Purification : Recrystallization from methanol or acetic acid to isolate co-crystals for structural analysis .
- Monitoring : TLC (chloroform:acetone, 3:1) and IR spectroscopy (amide C=O stretches at 1670–1657 cm⁻¹) to track reaction progress .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- 1H NMR : Assign δ 7.52–7.94 ppm for aromatic protons and δ 10.22–10.68 ppm for NH groups in thiadiazole-thiazole hybrids .
- IR : Confirm amide bonds (1649–1670 cm⁻¹) and thioether linkages (C–S stretches at 1105–1130 cm⁻¹) .
- X-ray diffraction : Resolve intermolecular hydrogen bonds (e.g., N–H···N interactions) and planarity of the thiadiazole-thiazole core .
- Mass spectrometry : Use FAB-MS to verify molecular ions (e.g., [M+H]+ at m/z = 384) .
Advanced: How can mechanistic insights into heterocyclization be obtained during synthesis?
- Intermediate trapping : Isolate co-crystals of intermediates (e.g., N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide) via X-ray diffraction to identify transition states .
- Kinetic studies : Vary reaction time (e.g., 12–24 hours in H₂SO₄) and monitor by TLC to detect transient species .
- Computational modeling : Simulate energy barriers for cyclization steps using DFT (e.g., Gaussian software) to predict favorable pathways .
Advanced: What methodologies are used to evaluate its anticancer or antimicrobial activity?
- Cytotoxicity assays : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination via dose-response curves .
- Antimicrobial testing : Assess minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria in pH-adjusted media (e.g., pH 7.4 vs. 5.5) to probe pH-dependent activity .
- Apoptosis markers : Quantify caspase-3/7 activation or mitochondrial membrane potential disruption via flow cytometry .
Advanced: How should researchers address contradictions in biological activity data across studies?
- Dose standardization : Normalize activity metrics (e.g., % inhibition at 10 µM) to account for concentration-dependent effects .
- Cell line variability : Cross-validate results in ≥3 cell lines (e.g., adherent vs. suspension cultures) .
- Structural analogs : Compare substituent effects (e.g., trifluoromethyl vs. nitro groups) to isolate pharmacophore contributions .
Advanced: What strategies mitigate solubility limitations in biological assays?
- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetates) for in situ activation .
- Crystallography-guided modification : Replace hydrophobic moieties (e.g., trifluoromethyl) with polar groups while maintaining activity .
Advanced: How can computational tools predict binding modes and selectivity?
- Molecular docking : Use AutoDock Vina to model interactions with target enzymes (e.g., PFOR in anaerobic pathogens) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
- Pharmacophore mapping : Identify critical H-bond acceptors (e.g., thiadiazole S/N atoms) using Schrödinger’s Phase .
Advanced: What approaches establish structure-activity relationships (SAR) for derivatives?
- Systematic substitution : Synthesize analogs with varying R-groups (e.g., benzamide → furanamide) and test in bioassays .
- Electron-withdrawing groups : Compare trifluoromethyl (-CF₃) vs. nitro (-NO₂) effects on cytotoxicity and logP .
- 3D-QSAR : Develop CoMFA/CoMSIA models using IC₅₀ data to guide rational design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
